molecular formula C18H22N2O5S B3756874 ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3756874
M. Wt: 378.4 g/mol
InChI Key: QITPBDUHCOSWEG-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains an ester functional group (COOEt), an amide functional group (CONH), and a methoxy group (OCH3) attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ester group, an amide group, and a methoxyphenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups and the presence of any chiral centers.


Chemical Reactions Analysis

Thiazoles are aromatic and relatively stable. They can undergo electrophilic substitution reactions at the carbon between the nitrogen and sulfur atoms. The ester and amide groups in the molecule can participate in hydrolysis reactions under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, it would be expected to have the typical properties of a small organic molecule, such as a certain level of solubility in organic solvents, a specific melting point and boiling point, etc .

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenoxy)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-24-17(22)16-12(2)19-18(26-16)20-15(21)6-5-11-25-14-9-7-13(23-3)8-10-14/h7-10H,4-6,11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPBDUHCOSWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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